molecular formula C31H38O2 B14212316 3-(6-Dodecylpyren-1-YL)propanoic acid CAS No. 523990-84-3

3-(6-Dodecylpyren-1-YL)propanoic acid

Cat. No.: B14212316
CAS No.: 523990-84-3
M. Wt: 442.6 g/mol
InChI Key: VOZNCBNAZBFNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Dodecylpyren-1-YL)propanoic acid is an organic compound with a unique structure that includes a pyrene moiety linked to a dodecyl chain and a propanoic acid group

Preparation Methods

The synthesis of 3-(6-Dodecylpyren-1-YL)propanoic acid typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrene compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Chemical Reactions Analysis

3-(6-Dodecylpyren-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrene moiety are replaced with other groups.

Scientific Research Applications

3-(6-Dodecylpyren-1-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Dodecylpyren-1-YL)propanoic acid involves its interaction with molecular targets such as lipid bilayers and proteins. The dodecyl chain allows the compound to embed itself into lipid membranes, while the pyrene moiety can interact with aromatic amino acids in proteins. These interactions can affect membrane fluidity and protein function, making the compound useful in studies of membrane biology and protein-lipid interactions .

Comparison with Similar Compounds

Similar compounds to 3-(6-Dodecylpyren-1-YL)propanoic acid include:

This compound stands out due to its unique combination of a pyrene moiety and a long alkyl chain, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications.

Properties

CAS No.

523990-84-3

Molecular Formula

C31H38O2

Molecular Weight

442.6 g/mol

IUPAC Name

3-(6-dodecylpyren-1-yl)propanoic acid

InChI

InChI=1S/C31H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-13-15-25-18-21-28-24(19-22-29(32)33)14-16-26-17-20-27(23)30(25)31(26)28/h13-18,20-21H,2-12,19,22H2,1H3,(H,32,33)

InChI Key

VOZNCBNAZBFNJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.